molecular formula C16H11F3N2O3 B5775709 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol

4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol

Cat. No. B5775709
M. Wt: 336.26 g/mol
InChI Key: LEGCAYDVIIRQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as PTP1B inhibitor, and it has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol works by inhibiting the activity of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to an increase in insulin sensitivity and glucose uptake. This compound binds to the catalytic site of PTP1B and prevents it from dephosphorylating insulin receptor substrate-1 (IRS-1), which is a key mediator of insulin signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol have been extensively studied. It has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo. It also reduces blood glucose levels and improves glucose tolerance in diabetic animal models. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol in lab experiments is its specificity towards PTP1B. It has a high binding affinity towards PTP1B and does not affect the activity of other phosphatases. However, one of the limitations of using this compound is its poor solubility in water, which makes it difficult to use in in vivo experiments.

Future Directions

There are several future directions for the research on 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol. One of the major areas of interest is the development of more potent and selective PTP1B inhibitors. Additionally, the potential applications of this compound in the treatment of other diseases, such as cancer and inflammation, are also being explored. The development of new drug delivery systems to improve the solubility and bioavailability of this compound is also an area of active research.

Synthesis Methods

The synthesis of 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol involves the reaction of 4-hydroxybenzaldehyde with 4-phenyl-1H-pyrazole-3,5-diamine in the presence of trifluoroacetic acid. The reaction yields 4-(4-hydroxyphenyl)-5-phenyl-1H-pyrazole-3-carbaldehyde, which is then reacted with 4-fluorophenol in the presence of potassium carbonate to obtain 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol.

Scientific Research Applications

4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of drug discovery, where it is used as a PTP1B inhibitor. PTP1B is a protein tyrosine phosphatase that plays a crucial role in insulin signaling and glucose homeostasis. Inhibition of PTP1B has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential target for the treatment of type 2 diabetes.

properties

IUPAC Name

4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3/c17-16(18,19)15-14(24-10-4-2-1-3-5-10)13(20-21-15)11-7-6-9(22)8-12(11)23/h1-8,22-23H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGCAYDVIIRQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.